3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one
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Overview
Description
3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one is a chemical compound with the molecular formula C8H12F3NO2 It is characterized by the presence of a pyrrolidin-2-one ring substituted with a trifluoromethyl group and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one typically involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid with a suitable amine to form the corresponding amide. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (lithium aluminium hydride) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol .
Scientific Research Applications
3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxy group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
®-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid: Similar in structure but lacks the pyrrolidin-2-one ring.
(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid: Another stereoisomer with similar properties.
3,3,3-Trifluoro-2-hydroxypropanoic acid: Lacks the methyl group and pyrrolidin-2-one ring.
Uniqueness
3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one is unique due to the combination of the trifluoromethyl group, hydroxy group, and pyrrolidin-2-one ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H12F3NO2 |
---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
3-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H12F3NO2/c1-7(14,8(9,10)11)4-5-2-3-12-6(5)13/h5,14H,2-4H2,1H3,(H,12,13) |
InChI Key |
ZBRDSVYSEAMELE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCNC1=O)(C(F)(F)F)O |
Origin of Product |
United States |
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